2-Bromo-2-cyclopropylacetyl chloride
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Overview
Description
2-Bromo-2-cyclopropylacetyl chloride is an organic compound with the molecular formula C₅H₆BrClO. It is a versatile reagent used in organic synthesis and pharmaceutical development due to its unique properties and reactivity. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and an acetyl chloride moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-cyclopropylacetyl chloride typically involves the bromination of cyclopropylacetyl chloride. One common method includes the reaction of cyclopropylacetyl chloride with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure the selective bromination of the acetyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-cyclopropylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Solvents such as dichloromethane, chloroform, and carbon tetrachloride are often used to dissolve the reactants and control the reaction environment.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to enhance the reactivity of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile and reaction conditions used. For example, reaction with amines can yield amides, while reaction with alcohols can produce esters .
Scientific Research Applications
2-Bromo-2-cyclopropylacetyl chloride finds applications in various fields of scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Development: The compound is employed in the development of new drug candidates due to its ability to introduce cyclopropyl and acetyl groups into target molecules.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-2-cyclopropylacetyl chloride involves its reactivity towards nucleophiles. The bromine atom and the acetyl chloride group are electrophilic centers that can react with nucleophiles to form new bonds. The cyclopropyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetyl chloride: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and more reactive.
2-Chloro-2-cyclopropylacetyl chloride: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and selectivity.
Cyclopropylacetyl chloride: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromo-2-cyclopropylacetyl chloride is unique due to the presence of both a bromine atom and a cyclopropyl group. This combination provides a balance of reactivity and steric hindrance, making it a valuable reagent in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-bromo-2-cyclopropylacetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClO/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNOGRWYVIIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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